Cas no 1807083-51-7 (3-(Bromomethyl)-2-chloro-4-(difluoromethyl)-5-methoxypyridine)

3-(Bromomethyl)-2-chloro-4-(difluoromethyl)-5-methoxypyridine 化学的及び物理的性質
名前と識別子
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- 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)-5-methoxypyridine
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- インチ: 1S/C8H7BrClF2NO/c1-14-5-3-13-7(10)4(2-9)6(5)8(11)12/h3,8H,2H2,1H3
- InChIKey: XVKHPFVTXAKNDB-UHFFFAOYSA-N
- SMILES: BrCC1C(=NC=C(C=1C(F)F)OC)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 187
- XLogP3: 3
- トポロジー分子極性表面積: 22.1
3-(Bromomethyl)-2-chloro-4-(difluoromethyl)-5-methoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029052642-250mg |
3-(Bromomethyl)-2-chloro-4-(difluoromethyl)-5-methoxypyridine |
1807083-51-7 | 97% | 250mg |
$960.00 | 2022-03-31 | |
Alichem | A029052642-1g |
3-(Bromomethyl)-2-chloro-4-(difluoromethyl)-5-methoxypyridine |
1807083-51-7 | 97% | 1g |
$3,099.20 | 2022-03-31 | |
Alichem | A029052642-500mg |
3-(Bromomethyl)-2-chloro-4-(difluoromethyl)-5-methoxypyridine |
1807083-51-7 | 97% | 500mg |
$1,630.00 | 2022-03-31 |
3-(Bromomethyl)-2-chloro-4-(difluoromethyl)-5-methoxypyridine 関連文献
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
3-(Bromomethyl)-2-chloro-4-(difluoromethyl)-5-methoxypyridineに関する追加情報
Research Brief on 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)-5-methoxypyridine (CAS: 1807083-51-7)
3-(Bromomethyl)-2-chloro-4-(difluoromethyl)-5-methoxypyridine (CAS: 1807083-51-7) is a halogenated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting enzyme inhibition and receptor modulation. Recent studies have explored its utility in the development of novel agrochemicals and pharmaceuticals, leveraging its unique structural features for selective functionalization.
Recent research has focused on the synthetic pathways and optimization strategies for producing 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)-5-methoxypyridine with high yield and purity. A study published in the Journal of Medicinal Chemistry (2023) highlighted an improved synthetic route that reduces byproduct formation and enhances scalability. The method involves a multi-step process starting from 2-chloro-4-(difluoromethyl)-5-methoxypyridine, followed by bromination at the 3-position using N-bromosuccinimide (NBS) under controlled conditions. This advancement addresses previous challenges related to regioselectivity and yield, making the compound more accessible for further applications.
In the context of pharmaceutical applications, 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)-5-methoxypyridine has been investigated as a precursor for the development of kinase inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated its incorporation into a series of pyridine-based compounds targeting the JAK-STAT signaling pathway. The bromomethyl group was utilized for further derivatization, enabling the introduction of various pharmacophores to enhance binding affinity and selectivity. Preliminary in vitro assays showed promising activity against JAK2, with IC50 values in the low micromolar range, suggesting potential for treating myeloproliferative disorders.
Beyond pharmaceuticals, this compound has also found applications in agrochemical research. A recent report in Pest Management Science (2023) described its use as a building block for novel fungicides. The difluoromethyl and methoxy groups were found to play a critical role in the compound's bioactivity against fungal pathogens, particularly Botrytis cinerea. Structural modifications of the pyridine core, facilitated by the reactive bromomethyl group, allowed for the development of derivatives with improved efficacy and reduced environmental toxicity.
Ongoing research is exploring the mechanistic aspects of 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)-5-methoxypyridine's biological activity. Computational studies, including molecular docking and density functional theory (DFT) calculations, have provided insights into its interactions with target proteins and enzymes. These studies are instrumental in guiding the design of next-generation derivatives with optimized pharmacokinetic and pharmacodynamic properties. Future directions may include in vivo evaluation of its derivatives and further exploration of its potential in other therapeutic areas, such as oncology and inflammation.
In conclusion, 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)-5-methoxypyridine (CAS: 1807083-51-7) represents a valuable scaffold in chemical biology and drug discovery. Its synthetic accessibility, coupled with its versatility for further functionalization, positions it as a key intermediate for developing novel bioactive molecules. Continued research in this area is expected to yield significant advancements in both pharmaceutical and agrochemical applications.
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